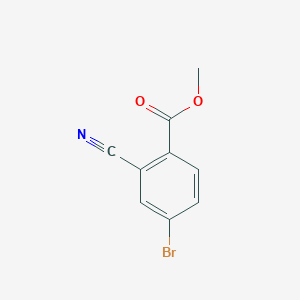

Methyl 4-bromo-2-cyanobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAVVMSHHACFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223434-15-8 | |

| Record name | methyl 4-bromo-2-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-bromo-2-cyanobenzoate: A Linchpin Scaffold for PROTACs and Isoindolinones

Topic: Methyl 4-bromo-2-cyanobenzoate Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1223434-15-8) has emerged as a high-value intermediate in modern medicinal chemistry, particularly within the field of Targeted Protein Degradation (TPD) . Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a bromine atom at C4 (primed for cross-coupling), a cyano group at C2, and a methyl ester at C1.[1]

This triad allows for the rapid construction of fused heterocycles—most notably isoindolinones and spiro-cyclopropyl isoindolinones —which are critical pharmacophores in Cereblon (CRBN) modulators and PROTAC linkers. This guide synthesizes the physicochemical profile, validated manufacturing protocols, and divergent reactivity landscape of this scaffold.[1][2]

Chemical Profile & Physical Properties[1][3][4][5]

The compound is typically isolated as a white to off-white solid. Its electronic structure is defined by the electron-withdrawing nature of both the cyano and ester groups, which deactivates the ring toward electrophilic aromatic substitution but activates the C4-bromide for oxidative addition with palladium catalysts.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 1223434-15-8 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₆BrNO₂ | |

| Molecular Weight | 240.05 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | DMSO, DCM, EtOAc, THF | Poor solubility in water/hexanes |

| Melting Point | 77–81 °C (Typical range) | Varies by crystal form/purity |

| Storage | 2–8 °C, Inert atmosphere | Moisture sensitive (ester hydrolysis) |

Synthesis & Manufacturing Architecture

While direct bromination of methyl 2-cyanobenzoate lacks regioselectivity, the industry-standard route relies on a Sandmeyer-iodination followed by a Rosenmund-von Braun cyanation . This sequence ensures high regiochemical fidelity.[1]

Validated Synthetic Pathway

-

Precursor: Methyl 2-amino-4-bromobenzoate.[3]

-

Step 1 (Iodination): Diazotization (

) followed by displacement with KI yields Methyl 4-bromo-2-iodobenzoate. -

Step 2 (Cyanation): Selective displacement of the labile C2-iodide (over the C4-bromide) using CuCN in NMP.

Technical Insight: The C2-iodide is significantly more reactive toward copper(I) cyanide than the C4-bromide due to the ortho-effect of the ester and the weaker C-I bond, allowing for chemoselective installation of the nitrile without compromising the bromine handle needed for downstream coupling.

Reactivity Landscape & Drug Discovery Applications

The utility of this compound is defined by its ability to serve as a divergent core .

Diagram 1: Divergent Synthesis Workflows

Caption: Chemoselective transformations of the core scaffold. Green path indicates the critical route for generating next-gen immunomodulatory drugs (IMiDs).

Key Reaction Classes

A. Titanium-Mediated Spirocyclization (The "Spiro" Route)

Reaction with ethylmagnesium bromide (EtMgBr) in the presence of titanium(IV) isopropoxide triggers a cascade reaction involving the nitrile and ester groups to form spiro[cyclopropane-1,1'-isoindolin]-3'-one .

-

Mechanism: The Grignard reagent acts as a 1,2-dicarbanion equivalent under Ti-catalysis, attacking the nitrile to form an imine-titanacycle, which then cyclizes onto the ester.

-

Application: This motif is a structural mimic of the glutarimide ring in thalidomide analogs, offering improved metabolic stability for PROTAC anchors.[1]

B. C4-Selective Cross-Coupling

The C4-bromide is sterically accessible and electronically activated.

-

Suzuki-Miyaura: Coupling with aryl boronates allows the installation of "warheads" or linker attachment points.

-

Buchwald-Hartwig: Amination at C4 is used to attach solubilizing groups or flexible linkers essential for PROTAC reach.

Experimental Protocols

Protocol 1: Synthesis of this compound

Adapted from WO2022221386A1 [1]

Reagents:

-

Methyl 4-bromo-2-iodobenzoate (1.0 equiv)[4]

-

N-Methyl-2-pyrrolidone (NMP) (10 vol)

Procedure:

-

Charge: To a dry round-bottom flask under

, add Methyl 4-bromo-2-iodobenzoate and CuCN. -

Solvate: Add NMP and stir to suspend.

-

Reaction: Heat the mixture to 60 °C for 2–4 hours. Monitor by LCMS for disappearance of the iodo-precursor.

-

Critical Control: Do not overheat (>100 °C) to avoid scrambling the C4-bromide or decarboxylation.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and quench with aqueous

or ethylenediamine (to complex copper).[1] -

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel chromatography (Gradient: 0–30% EtOAc/Hexanes). -

Yield: Expect 85–90% as a white solid.

Protocol 2: Conversion to Spiro[cyclopropane-1,1'-isoindolin]-3'-one

A key step for CRBN ligand synthesis [1, 2]

Reagents:

Procedure:

-

Setup: Flame-dry a 3-neck flask and cool under Argon. Add the benzoate substrate and solvent.[1][8][5][3][4][7][9]

-

Activation: Add

at room temperature. -

Addition: Cool to 0–5 °C. Add EtMgBr dropwise over 30 minutes.

-

Cyclization: Allow to warm to room temperature and stir for 2–3 hours. The solution typically turns dark brown/black (active Ti-species).

-

Quench: Carefully add 1N HCl (exothermic). Extract with EtOAc.[1][8][4][9]

-

Isolation: The product (a spiro-lactam) is often crystalline and can be purified by recrystallization or column chromatography.

Safety & Handling (HSE)

-

Cyanide Hazard: While the cyano group is covalently bound, combustion or strong acid hydrolysis can release HCN.[1] Work in a well-ventilated hood.

-

GHS Classification:

-

Heavy Metals: Synthesis involves Copper (Cu) and potentially Palladium (Pd).[1] Rigorous metal scavenging (e.g., QuadraSil® or washes with EDTA/Thiourea) is required for pharmaceutical intermediates to meet ICH Q3D guidelines.[1]

References

-

Cereblon ligands and bifunctional compounds comprising the same. Source: WO2022221386A1 (Patent).[1] Context: Detailed synthesis of the title compound (Step 2) and its conversion to spiro-isoindolinones. URL:

-

New compounds inhibitors of the yap/taz-tead interaction. Source: WO2018185266A1 (Patent).[1] Context: Protocol for Titanium-mediated spirocyclization using this compound. URL:

-

Modulators of bcl6 proteolysis and associated methods of use. Source: WO2022221673A1 (Patent).[1] Context: Utilization of the scaffold in large-scale cross-coupling reactions (RuPhos Pd G4). URL:

-

Synthesis of this compound via Sandmeyer/Cyanation. Source: US20130040930A1.[1] Context: Precursor synthesis details.[1][4] URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 4. AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]

- 5. WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]

- 6. WO2018185266A1 - New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma. - Google Patents [patents.google.com]

- 7. US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Strategic Utilization of Methyl 4-bromo-2-cyanobenzoate in High-Throughput Medicinal Chemistry

Executive Summary

Methyl 4-bromo-2-cyanobenzoate (CAS: 1223434-15-8) represents a "trident" intermediate in modern medicinal chemistry. Its structural value lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an aryl bromide, an aromatic nitrile, and a methyl ester—that can be activated independently under specific conditions.

This guide moves beyond basic catalog data to provide a strategic framework for using this molecule in the synthesis of polypharmacological scaffolds, particularly phthalazinones (common in PARP inhibitors) and isoindolinones .

Structural Identity & Physicochemical Profile[1][2][3]

Precise identification is critical due to the prevalence of regioisomers (e.g., methyl 2-bromo-4-cyanobenzoate). The data below validates the specific 4-bromo-2-cyano isomer required for the workflows described herein.

Technical Datasheet

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1223434-15-8 |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 98–102 °C (Typical) |

| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water.[1] |

| SMILES | COC(=O)C1=C(C=C(C=C1)Br)C#N |

Structural Reactivity Logic

The following diagram illustrates the "Reactivity Triad" that makes this molecule a high-value scaffold.

Figure 1: Orthogonal reactivity map. The C1-Ester and C2-Nitrile often act in concert for cyclization, while the C4-Bromine remains available for late-stage diversification.

Synthesis & Production Protocols

While commercial sourcing is common, in-house synthesis is often required to ensure regio-purity, as commercial batches can sometimes contain the 2-bromo-4-cyano isomer.

The "Gold Standard" Regioselective Route

The most reliable method to guarantee the ortho-cyano relationship relative to the ester is via the Sandmeyer Reaction starting from methyl 2-amino-4-bromobenzoate. This avoids the regioselectivity issues inherent in brominating a nitrile precursor.

Protocol: Sandmeyer Cyanation

Objective: Convert the C2-amino group to a C2-cyano group while preserving the C4-bromide.

-

Diazotization:

-

Dissolve methyl 2-amino-4-bromobenzoate (1.0 eq) in 6M HCl at 0°C.

-

Add NaNO₂ (1.2 eq) dropwise, maintaining temperature < 5°C.

-

Checkpoint: Stir for 30 mins. Verify diazonium formation (starch-iodide paper turns blue).

-

-

Cyanation (Sandmeyer):

-

In a separate vessel, prepare a solution of CuCN (1.5 eq) and KCN (2.5 eq) in water/toluene.

-

Neutralize the diazonium salt solution to pH 6 using Na₂CO₃ (critical to prevent HCN evolution and improve yield).

-

Add the diazonium mixture to the CuCN solution at 0°C, then allow to warm to room temperature.

-

Heat to 50°C for 2 hours to drive N₂ evolution.

-

-

Workup:

-

Purification:

-

Recrystallize from MeOH/Water or perform Flash Chromatography (Hexane/EtOAc 9:1).

-

Figure 2: Synthetic workflow ensuring regiochemical integrity via the amino-precursor.

Strategic Applications in Drug Discovery

The primary utility of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors . The scaffold allows for the rapid construction of the phthalazin-1(2H)-one core.

Case Study: Synthesis of Olaparib-like Scaffolds

The reaction between the 2-cyanobenzoate and hydrazine is a textbook "cascade" reaction:

-

Nucleophilic Attack: Hydrazine attacks the ester (C1).

-

Cyclization: The resulting hydrazide nitrogen attacks the nitrile (C2).

-

Rearrangement: Tautomerization yields the stable phthalazinone.

Protocol Summary:

-

Reagents: this compound (1 eq), Hydrazine monohydrate (2-5 eq).

-

Solvent: Ethanol or Methanol (reflux).

-

Time: 2–4 hours.

-

Outcome: 6-bromophthalazin-1(2H)-one.

-

Advantage: This product retains the bromine atom, allowing for subsequent Suzuki coupling to attach the "tail" of the drug molecule (e.g., the piperazine-cyclopropane moiety in Olaparib).

Comparative Reactivity Table

| Reaction Type | Target Functional Group | Reagents/Conditions | Application Note |

| Suzuki Coupling | C4-Bromine | Boronic acid, Pd(dppf)Cl₂, K₂CO₃ | Used to attach aryl/heteroaryl side chains. |

| Heterocyclization | C1-Ester + C2-Nitrile | Hydrazine, EtOH, Reflux | Forms Phthalazinone core (PARP inhibitors). |

| Pinner Reaction | C2-Nitrile | HCl(g), MeOH | Converts nitrile to imidate ester. |

| Hydrolysis | C1-Ester | LiOH, THF/Water | Selectively hydrolyzes ester to acid (leaving nitrile intact if mild). |

Safety & Handling (E-E-A-T)

As a senior scientist, I must emphasize that while this solid is stable, its precursors and byproducts require strict controls.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Respiratory irritation).[1][3]

-

Cyanide Risk (Synthesis): If synthesizing via the Sandmeyer route, never acidify the waste stream containing KCN/CuCN. Maintain pH > 10 and treat with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon) if possible, although the ester is relatively stable to moisture compared to acid chlorides.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58484706, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - this compound.[1] Retrieved from [Link][1]

- Menear, K. A., et al. (2008).4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.

Sources

"Methyl 4-bromo-2-cyanobenzoate" molecular weight and formula

An In-Depth Technical Guide to Methyl 4-bromo-2-cyanobenzoate

Introduction

This compound is a substituted aromatic compound featuring a benzene ring functionalized with a methyl ester, a cyano group, and a bromine atom. This trifunctional arrangement makes it a valuable and versatile intermediate in organic synthesis, particularly for constructing complex molecular architectures. The strategic positioning of the bromo, cyano, and ester groups offers distinct reactive sites for sequential chemical transformations. This guide provides a comprehensive technical overview of its core properties, a plausible synthesis pathway with mechanistic insights, its chemical reactivity, and essential safety protocols, tailored for professionals in chemical research and drug development.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is critical for its application in synthesis. The key identifiers and physicochemical properties of this compound are summarized below.

Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1223434-15-8 | [1][2][3][4] |

| Molecular Formula | C₉H₆BrNO₂ | [1][2][4] |

| Molecular Weight | 240.05 g/mol | [1][2][4] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Br)C#N | [1] |

| InChI Key | APAVVMSHHACFQV-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzene rings like this compound requires a strategic approach to introduce functional groups in the correct regiochemical arrangement. A common and effective strategy for introducing a cyano group onto an aromatic ring is through a metal-catalyzed cyanation of an aryl halide precursor. The Rosenmund–von Braun reaction, which utilizes copper(I) cyanide, is a classic and robust method for this transformation.

A plausible synthetic route starts from the readily available Methyl 4-bromo-2-iodobenzoate. The significant difference in reactivity between the aryl iodide and aryl bromide C-X bonds allows for selective displacement of the iodide by cyanide.

Proposed Synthetic Workflow: Cyanation of an Aryl Iodide

Caption: Synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the cyanation of aryl halides.[5]

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flame-dried under vacuum and purged with dry nitrogen to ensure an inert atmosphere.

-

Charging Reagents: To the flask, add Methyl 4-bromo-2-iodobenzoate (1.0 eq) and copper(I) cyanide (1.5 eq).

-

Causality: An excess of CuCN is used to drive the reaction to completion. The inert atmosphere is critical to prevent the oxidation of Cu(I) and potential side reactions.

-

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) via cannula.

-

Causality: DMF or NMP is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at elevated temperatures necessary to overcome the activation energy of C-I bond cleavage.

-

-

Reaction: Heat the reaction mixture to 60-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take 2-10 hours.[5]

-

Workup: After completion, cool the mixture to room temperature. Pour the mixture into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid.

-

Causality: The FeCl₃/HCl solution complexes with and dissolves the excess copper cyanide and copper salts formed during the reaction, facilitating their removal from the organic product.

-

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure this compound.

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for a range of selective transformations.

-

Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds at the C4 position. This is a common strategy in the synthesis of pharmaceuticals and functional materials.[6]

-

Cyano Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (forming a diacid derivative) or an amide. Alternatively, it can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Methyl Ester: The ester group can be hydrolyzed to a carboxylic acid, undergo transesterification, or be converted to an amide by reaction with an amine. It can also be reduced to a primary alcohol.

Caption: Chemical reactivity map for this compound.

Safety and Handling

Proper handling of any chemical reagent is paramount in a research environment. Based on aggregated GHS data, this compound presents several hazards that necessitate careful handling.[1]

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed.[1][2] | |

| H315: Causes skin irritation.[1] | ||

| H319: Causes serious eye irritation.[1] | ||

| H335: May cause respiratory irritation.[1] |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[7]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[4][8]

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in advanced organic synthesis. Its defined molecular structure and the differential reactivity of its bromo, cyano, and ester groups provide chemists with a versatile platform for creating complex target molecules. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors.

References

-

Thoreauchem. This compound-1223434-15-8. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

PubChem. Methyl 4-amino-2-cyanobenzoate. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate. [Link]

Sources

- 1. This compound | C9H6BrNO2 | CID 58484706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. This compound-1223434-15-8 - Thoreauchem [thoreauchem.com]

- 4. 1223434-15-8|this compound|BLD Pharm [bldpharm.com]

- 5. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 4-bromo-2-cyanobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-cyanobenzoate, bearing the CAS number 1223434-15-8, is a strategically substituted aromatic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique arrangement of a bromo moiety, a cyano group, and a methyl ester on a benzene ring provides a versatile platform for the construction of complex molecular architectures.[2] The electron-withdrawing nature of the cyano and ester groups, combined with the reactivity of the bromine atom, makes this compound a valuable intermediate in the synthesis of a variety of heterocyclic systems and other elaborate organic molecules. This guide provides a comprehensive overview of its synthesis, key chemical properties, reactivity, and its emerging role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1223434-15-8 | [3] |

| Molecular Formula | C₉H₆BrNO₂ | [3] |

| Molecular Weight | 240.05 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid (form may vary) | |

| Storage | Sealed in a dry, room temperature environment |

Synthesis and Purification

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical)

The following is a representative, non-validated protocol based on established chemical transformations for similar substrates.[4][5] Researchers should conduct their own optimization and safety assessments.

Step 1: Diazotization of Methyl 4-bromo-2-aminobenzoate

-

To a solution of Methyl 4-bromo-2-aminobenzoate in aqueous sulfuric acid (e.g., 20% w/w) cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for a specified time (e.g., 1-2 hours) at this temperature to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

A solution of potassium iodide or sodium iodide in water is then added to the freshly prepared diazonium salt solution.

-

The reaction mixture may be gently warmed to facilitate the decomposition of the diazonium salt and the formation of Methyl 4-bromo-2-iodobenzoate.

-

Upon completion, the product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

Step 3: Cyanation

-

The crude Methyl 4-bromo-2-iodobenzoate is dissolved in an appropriate high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF).

-

A cyanide source, such as copper(I) cyanide or zinc cyanide, is added, along with a palladium catalyst in some cases (Rosenmund-von Braun reaction).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen) for several hours (e.g., 2-10 hours) at a temperature ranging from 60 to 120 °C.

-

After cooling, the reaction is quenched, and the product is extracted.

Purification: The final product, this compound, is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[6][7][8][9][10]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will likely display a complex splitting pattern due to the disubstitution of the ring. The methyl ester will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the ester, the cyano carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the methyl carbon of the ester.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹), the C≡N stretching of the cyano group (around 2220-2230 cm⁻¹), and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (240.05 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity peaks for M and M+2).

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of multiple reactive sites. The aryl bromide functionality is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.[5]

Caption: Key cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

This reaction enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester). This is a powerful method for introducing a wide variety of aryl or vinyl substituents at the 4-position of the benzoate ring.

Heck Reaction

The Heck reaction allows for the coupling of the aryl bromide with an alkene, leading to the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group.

Sonogashira Coupling

This coupling reaction with a terminal alkyne, typically catalyzed by both palladium and copper, results in the formation of an alkynyl-substituted benzoate.

Buchwald-Hartwig Amination

This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a variety of primary or secondary amines at the 4-position.

The cyano and ester groups can also undergo various transformations, such as hydrolysis, reduction, or serve as directing groups in further electrophilic aromatic substitution reactions, although the latter is less common due to the deactivating nature of these groups.

Applications in Drug Discovery

Substituted benzonitriles and benzoates are prevalent scaffolds in a multitude of biologically active molecules. This compound, with its specific substitution pattern, serves as a key intermediate in the synthesis of complex heterocyclic systems that are often the core of modern pharmaceuticals.

Role as a Pharmaceutical Intermediate

While direct evidence of this compound being a starting material for currently marketed drugs is not extensively documented in publicly available literature, its structural motifs are present in precursors to important classes of drugs. For instance, related bromo- and cyano-substituted benzoic acid derivatives are key intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] These inhibitors, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, are used in the treatment of cancers with specific DNA repair deficiencies, like those with BRCA mutations.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

The general synthetic strategies for these complex molecules often involve the construction of a core heterocyclic system, where a substituted benzoic acid or its ester is a crucial component. The bromo- and cyano-functionalities of intermediates like this compound offer the necessary handles for the sequential introduction of other molecular fragments through the cross-coupling reactions mentioned previously.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[3]

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex and biologically active molecules. While its direct application in marketed drugs is not yet widely publicized, its structural features are highly relevant to the synthesis of important therapeutic agents, including PARP inhibitors. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in the development of the next generation of pharmaceuticals.

References

- Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from https://www.inno-pharmchem.

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents. (n.d.). Retrieved from https://patents.google.

- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. (n.d.). Retrieved from https://www.inno-pharmchem.

- Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.). Retrieved from https://www.ijert.

- A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. (2023, October 16). ResearchGate. Retrieved from https://www.researchgate.net/publication/374892497_A_Scalable_and_Eco-friendly_Total_Synthesis_of_Poly_ADP-Ribose_Polymerase_Inhibitor_Olaparib

- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/362547012_Patent_Review_of_Manufacturing_Routes_to_Recently_Approved_PARP_Inhibitors_Olaparib_Rucaparib_and_Niraparib

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-photoactive-4-3-Gleason-Walton/8a04b90158a74e30091386616091480f2d4889d7

- Methyl 2-bromo-4-cyanobenzoate. (n.d.). MySkinRecipes. Retrieved from https://myskinrecipes.

- 4-bromo-2-heptene. (n.d.). Organic Syntheses Procedure. Retrieved from http://www.orgsyn.org/demo.aspx?prep=cv4p0110

- Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (n.d.). RSC Publishing. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra07519k

- Preparation method of olaparib. Google Patents. (n.d.). Retrieved from https://patents.google.

- (PDF) Methyl 4-bromobenzoate. (n.d.). ResearchGate. Retrieved from https://www.researchgate.

- This compound. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/58484706

- Methyl 4-bromobenzoate. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12081

- Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/spectrum/1129-35-7_1hnmr.htm

- Preparation of rucaparib and novel synthesis intermediates. Google Patents. (n.d.). Retrieved from https://patents.google.

- Processes for the preparation of Niraparib and intermediates thereof. Google Patents. (n.d.). Retrieved from https://patents.google.

- Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (n.d.). PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6669527/

- Synthesis of parpinhibitor talazoparib. Google Patents. (n.d.). Retrieved from https://patents.google.

- Total Synthesis of Rucaparib. (2022, April 1). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/35137785/

- Methyl 4-bromobenzoate(619-42-1) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/spectrum/619-42-1_13cnmr.htm

- 1223434-15-8|this compound|BLD Pharm. (n.d.). Retrieved from https://www.bldpharm.com/products/1223434-15-8.html

- Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. (2018, November 14). PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6235948/

- Niraparib Synthetic Routes. (n.d.). MedKoo Biosciences. Retrieved from https://www.medkoo.com/b_synthesis/Niraparib-synthesis.htm

- (PDF) The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. (2020, February 26). ResearchGate. Retrieved from https://www.researchgate.net/publication/339579047_The_Development_of_RucaparibRubracaR_A_Story_of_the_Synergy_Between_Science_and_Serendipity

- 4-Cyanobenzoic acid, 2-bromo-4-fluorophenyl ester. (n.d.). NIST WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=B601955&Mask=200

- Olaparib Synthesis Route. (n.d.). A2Bchem. Retrieved from https://www.a2bchem.com/synthesis/336-olaparib-synthesis-route.html

- The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. (2020, February 29). PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072499/

- Niraparib synthesis. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/synthesis/1038915-60-4.htm

- Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020, January 18). MDPI. Retrieved from https://www.mdpi.com/1420-3049/25/2/402

- Supporting Information. (n.d.). Retrieved from https://www.organic-chemistry.

- Rucaparib synthesis. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/synthesis/912444-00-9.htm

- This compound suppliers & manufacturers in China. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/CAS/1223434-15-8.htm

- Niraparib. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Niraparib

- Methyl-2-bromobenzoate. (n.d.). NIST WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C606320&Type=IR-SPEC&Index=1

- Solved Please analyze all spectra for 4-bromobenzoic acid. (2020, May 14). Chegg.com. Retrieved from https://www.chegg.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Methyl 2-bromo-4-cyanobenzoate [myskinrecipes.com]

- 3. This compound | C9H6BrNO2 | CID 58484706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum [chemicalbook.com]

- 8. Methyl 4-bromobenzoate(619-42-1) 13C NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Solved Please analyze all spectra for 4-bromobenzoic acid | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]

- 14. WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates - Google Patents [patents.google.com]

- 15. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 16. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 18. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medkoo.com [medkoo.com]

- 21. researchgate.net [researchgate.net]

- 22. a2bchem.com [a2bchem.com]

- 23. The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 25. mdpi.com [mdpi.com]

- 26. Rucaparib synthesis - chemicalbook [chemicalbook.com]

- 27. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Synthesis of Methyl 4-bromo-2-cyanobenzoate via Palladium-Catalyzed Cyanation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and selective method for the synthesis of Methyl 4-bromo-2-cyanobenzoate, a key building block in pharmaceutical and materials science. The synthesis focuses on the palladium-catalyzed cyanation of a readily accessible precursor, Methyl 4-bromo-2-iodobenzoate. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, field-tested experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding transformation. The principles and procedures outlined herein are designed to be directly applicable in a research and development setting.

Introduction: Strategic Importance of the Target Molecule

Aryl nitriles, such as this compound, are pivotal intermediates in organic synthesis. The nitrile functional group is a versatile precursor to a wide array of other functionalities, including amines, amides, and carboxylic acids, making it invaluable in the construction of complex molecular architectures.[1][2] Specifically, the ortho-cyano-bromo-benzoate scaffold is a key structural motif in the development of novel therapeutics and functional materials.

The synthesis of such molecules often relies on transition metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern synthetic chemistry for their efficiency and functional group tolerance.[1] Among these, palladium-catalyzed cyanation stands out as a powerful method for the introduction of a cyano group onto an aromatic ring.[1][3] This guide focuses on a selective cyanation reaction, converting the more reactive carbon-iodine bond in Methyl 4-bromo-2-iodobenzoate while preserving the carbon-bromine bond for potential subsequent transformations.

Mechanistic Rationale: The Palladium Catalytic Cycle

The conversion of an aryl halide to an aryl nitrile via palladium catalysis proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle begins with the active catalyst, a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition into the aryl-iodide bond of the starting material. This is the rate-limiting step and is significantly faster for aryl iodides than for aryl bromides, providing the basis for the reaction's selectivity.[4] This step forms a square planar Pd(II) intermediate.

-

Transmetalation: The cyanide anion is then transferred from the cyanide source (e.g., Zn(CN)₂) to the palladium center, displacing the halide. This step is often facilitated by the choice of an appropriate cyanide salt and solvent.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

A persistent challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation. Cyanide ions can act as strong ligands and poison the palladium catalyst by forming stable, inactive complexes.[3][5] Modern protocols mitigate this issue through the use of bulky, electron-rich phosphine ligands that stabilize the active catalyst and promote the desired reductive elimination.[6] Additionally, the use of zinc cyanide, which has low solubility in many organic solvents, helps to maintain a low concentration of free cyanide in the reaction mixture.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the palladium-catalyzed cyanation of similar aryl iodides.[7]

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Methyl 4-bromo-2-iodobenzoate | Starting Material |

| Zinc Cyanide (Zn(CN)₂) | Cyanide Source |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Pre-catalyst |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Ligand |

| N,N-Dimethylformamide (DMF) | Solvent |

| Schlenk flask or equivalent reaction vessel | Inert atmosphere reaction |

| Magnetic stirrer and heating mantle | Reaction agitation and heating |

| Nitrogen or Argon gas supply | Inert atmosphere |

| Standard laboratory glassware for workup and purification | |

| Ethyl acetate, Water, Brine | Extraction solvents |

| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |

| Silica gel | for Column chromatography |

| Rotary evaporator | Solvent removal |

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add Methyl 4-bromo-2-iodobenzoate (1.0 eq), Zinc Cyanide (0.6 eq), Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-Bis(diphenylphosphino)ferrocene (0.04 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the starting material.

-

Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the mixture to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x). The aqueous washes help to remove residual DMF and inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.

Visualization of the Process

Reaction Scheme

Caption: Palladium-catalyzed cyanation of Methyl 4-bromo-2-iodobenzoate.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The palladium-catalyzed cyanation of Methyl 4-bromo-2-iodobenzoate is an effective and selective method for the synthesis of this compound. The success of this procedure hinges on the principles of transition metal catalysis, particularly the differential reactivity of aryl halides in oxidative addition. By carefully selecting the catalyst, ligand, and cyanide source, and by maintaining an inert atmosphere, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to implement this important transformation in their own synthetic endeavors.

References

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

This compound (C9H6BrNO2). PubChem. [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]

-

This compound-1223434-15-8. Thoreauchem. [Link]

-

Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. PubMed. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]

-

Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

-

Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

-

Cyanation of Aryl Halides. Organic Synthesis International. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

-

Methyl 4-bromobenzoate. PubChem. [Link]

-

Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

-

Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]

-

One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Royal Society of Chemistry. [Link]

-

Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses. [Link]

-

This compound. PubChem. [Link]

-

Arenecarbonitriles constitute important intermediates and targets in the fields of phar- maceuticals, ACS Publications. [Link]

-

Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. ACS Publications. [Link]

-

Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]

Sources

- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

Introduction: The Significance of Solubility for Methyl 4-bromo-2-cyanobenzoate

An In-depth Technical Guide to the Solubility of Methyl 4-bromo-2-cyanobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. As Senior Application Scientists, we aim to deliver not just data, but a foundational understanding of the principles governing its solubility, coupled with actionable experimental protocols. This document is structured to provide both theoretical insights and practical guidance for laboratory applications.

This compound (C₉H₆BrNO₂) is a substituted aromatic compound with a molecular weight of approximately 240.05 g/mol .[1][2] Its utility in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds, is significant. Understanding its solubility is paramount for several critical laboratory and industrial processes:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve in a common solvent, facilitating molecular interactions.

-

Purification: Techniques such as recrystallization and chromatography are fundamentally reliant on differential solubility to isolate the target compound from impurities.

-

Formulation: For compounds intended for biological applications, solubility in various media is a key determinant of bioavailability and efficacy.

This guide will delve into the molecular characteristics of this compound to predict its behavior in different solvent classes and provide a robust framework for experimentally determining its solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] This principle is governed by the nature and strength of intermolecular forces between the solute (this compound) and the solvent. The key molecular features of our target compound are:

-

Aromatic Ring: The benzene ring is largely nonpolar and contributes to van der Waals interactions.

-

Ester Group (-COOCH₃): This group introduces polarity and can act as a hydrogen bond acceptor.

-

Cyano Group (-CN): The nitrile group is strongly polar and can participate in dipole-dipole interactions.

-

Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces some polarity, though it is less influential than the ester or cyano groups.

The interplay of these functional groups results in a molecule with a significant dipole moment, suggesting that it will be more soluble in polar solvents than in nonpolar ones. However, the lack of a hydrogen bond donor group (like an -OH or -NH) will limit its solubility in highly protic solvents like water.

Visualizing Molecular Interactions

The following diagram illustrates the key intermolecular forces that will influence the dissolution of this compound in a polar aprotic solvent like acetone.

Caption: Intermolecular forces between this compound and a polar aprotic solvent.

Predicted and Observed Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipole moments of these solvents can effectively solvate the polar cyano and ester groups of the solute. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors to the ester's carbonyl oxygen, but the overall interaction is not as strong as with polar aprotic solvents. Solubility is expected to decrease with increasing alcohol chain length. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity of the cyano and ester groups is not well-solvated by nonpolar solvents, making dissolution energetically unfavorable.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the aromatic ring and the polar functional groups. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are weakly polar and can act as hydrogen bond acceptors, leading to moderate solubility. |

| Aqueous | Water | Very Low / Insoluble | The molecule's large nonpolar aromatic portion and lack of strong hydrogen bond donating groups lead to poor solubility in water.[5][7] |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment:

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours), with continuous agitation to ensure thorough mixing.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis method.

-

Construct a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as mg/mL, g/L, or mol/L.

-

Safety and Handling

This compound should be handled with appropriate safety precautions. While specific toxicity data is limited, related compounds may be harmful if swallowed, and can cause skin and eye irritation.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry, cool place.[12]

Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used before commencing any experimental work.[8][9][10][13]

Conclusion

While quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure allows for reliable predictions of its behavior in various organic solvents. It is anticipated to have high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents and ethers, and low solubility in nonpolar and aqueous media. For precise applications, the experimental protocol provided in this guide offers a robust method for determining its solubility under specific laboratory conditions. This foundational knowledge is crucial for the effective use of this compound in research and development.

References

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.).

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- MilliporeSigma. (2025, November 6).

- Fisher Scientific. (2016, January 29).

- Thermo Fisher Scientific. (2025, September 5).

- Fisher Scientific. (n.d.).

-

Shihab, F., Sprowls, J., & Nematollahi, J. (1971). Solubility of alkyl benzoates. II. Effect of dielectric constant on the solubility of substituted alkyl benzoates. Journal of Pharmaceutical Sciences, 60(1), 56–59. [Link]

- TCI Chemicals. (2025, February 5).

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

-

methylbenzoate-benzoicacid.com. (n.d.). Reliable Chemical Trading Partner, Professional Methyl 4-bromo-3-cyanobenzoate Supply. Retrieved from [Link]

-

Thoreauchem. (n.d.). This compound-1223434-15-8. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 4-bromobenzoate. Retrieved from [Link]

-

PubMed. (n.d.). Effects of the molecular properties of mixed solvents on the elution of alkyl benzoates in RPLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

Sources

- 1. Benzoic acid, 2-bromo-4-cyano-, methyl ester | CymitQuimica [cymitquimica.com]

- 2. 1223434-15-8|this compound|BLD Pharm [bldpharm.com]

- 3. chem.ws [chem.ws]

- 4. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]

- 5. Methyl 4-bromobenzoate | 619-42-1 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chembk.com [chembk.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Methyl 2-bromo-4-cyanobenzoate | 98592-04-2 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Navigating the Chemistry of Synthesis: A Technical Guide to the Safe Handling of Methyl 4-bromo-2-cyanobenzoate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromo-2-cyanobenzoate is a key building block in modern synthetic chemistry, prized for its utility in the construction of complex molecular architectures prevalent in pharmaceutical research and development. Its trifunctional nature—bearing a bromo group for cross-coupling, a cyano group for diverse transformations, and a methyl ester for modification—makes it a versatile intermediate. However, this reactivity profile also necessitates a thorough understanding of its associated hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety data, hazard profile, and essential handling protocols for this compound, grounded in established safety science.

Hazard Identification and Classification: A Multifaceted Profile

This compound presents a significant hazard profile that demands careful management. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these risks. The compound is classified as an acute toxicant, a skin and eye irritant, and a potential respiratory irritant.[1][2]

The primary routes of exposure are oral, dermal, and inhalation, each carrying a "Harmful" warning.[1] This classification underscores the importance of preventing ingestion, skin contact, and the inhalation of dust or aerosols. The causality behind these classifications lies in the compound's potential to disrupt biological processes upon absorption. While specific toxicological mechanisms are not extensively detailed in publicly available literature, the presence of a cyano group suggests a potential for metabolic release of cyanide ions, a known and potent toxin.[3] Furthermore, the aromatic bromo- and cyano-substituents can contribute to its irritant properties.

A consolidated view of the GHS hazard statements from aggregated data is presented below:

| Hazard Statement | Description | GHS Category | Commonality |

| H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 | 100%[1] |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal, Category 4 | 50%[1] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 | 75%[1] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | 75%[1] |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation, Category 4 | 50%[1] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 | 75%[1] |

Data aggregated from notifications to the ECHA C&L Inventory.[1]

The corresponding GHS pictograms that must be displayed when handling this chemical are:

Risk Management and Control Measures: A Hierarchy of Safety

Effective management of the risks associated with this compound hinges on the implementation of the hierarchy of controls. This systematic approach prioritizes the most effective control measures to minimize exposure.

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, which is a solid at ambient temperature, is a certified chemical fume hood.[2] This is critical to prevent the inhalation of fine dust particles. All weighing and transfer operations should be conducted within the fume hood to contain any airborne particulates. For procedures with a higher risk of aerosolization, a glove box or a ventilated balance enclosure provides an even higher level of containment.

Administrative Controls: Standard Operating Procedures (SOPs)

Robust administrative controls are essential for reinforcing safe practices. This includes:

-

Standard Operating Procedures (SOPs): Detailed, written protocols for the handling, storage, and disposal of this compound must be readily available.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs.

-

Chemical Hygiene Plan: The use of this chemical must be integrated into the laboratory's overall Chemical Hygiene Plan.

-

Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is mandatory as the final barrier.[2][4]

-

Hand Protection: Chemically resistant gloves are required. Given the compound's structure, nitrile or neoprene gloves are generally suitable. Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contact.[5]

-

Eye Protection: Safety glasses with side shields are the minimum requirement. However, for tasks with a higher splash risk, chemical splash goggles are recommended.[2]

-

Skin and Body Protection: A standard laboratory coat should be worn at all times. For larger quantities or tasks with a significant risk of spillage, a chemically resistant apron may be necessary.

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a respirator with an appropriate cartridge for organic vapors and particulates should be available.[5]

Experimental Protocols: Safe Handling in Practice

Weighing and Transferring

-

Preparation: Don appropriate PPE (lab coat, gloves, eye protection).

-

Containment: Perform all weighing and transfer operations within a chemical fume hood or a ventilated enclosure.

-

Dispensing: Use a spatula to carefully transfer the solid from the stock container to a tared weighing vessel. Avoid generating dust.

-

Cleaning: After transfer, carefully clean the spatula and any residual dust from the weighing area with a damp cloth or a vacuum equipped with a HEPA filter.

-

Sealing: Tightly seal the stock container after use.

In-Reaction Handling

-

Vessel Setup: Conduct all reactions in a fume hood. Ensure that the reaction vessel is securely clamped and that any condensers or addition funnels are properly fitted.

-

Solvent Addition: When dissolving the solid, add the solvent slowly to avoid splashing.

-

Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.

-

Work-up: Quenching, extraction, and purification steps should all be performed within the fume hood.

Emergency Procedures: Preparedness and Response

A clear and practiced emergency response plan is crucial.

Caption: A streamlined workflow for emergency response.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Leak Procedures

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal: Maintaining Stability and Responsibility

-

Storage: Store this compound in a tightly closed container in a dry, well-ventilated area away from incompatible materials.[2] Recommended storage is at ambient temperature.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This may involve incineration in a licensed facility.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₆BrNO₂[1] |

| Molecular Weight | 240.05 g/mol [1] |

| Physical Form | Solid |

| Melting Point | 180-184°C[2] |

| Boiling Point | 310.1°C at 760 mmHg[2] |

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-cyanobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Bromobenzyl Cyanide. Retrieved from [Link]

-

Capot Chemical. (2015, December 2). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-2-cyanobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Discovery and Synthesis of Methyl 4-bromo-2-cyanobenzoate

Executive Summary

Methyl 4-bromo-2-cyanobenzoate (CAS: 1223434-15-8) is a critical halogenated building block in medicinal chemistry, serving as a linchpin intermediate for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and, more recently, Cereblon-based PROTAC linkers. Its structural value lies in its orthogonal reactivity : the 4-bromo position allows for Suzuki/Buchwald couplings, while the 2-cyano group provides a gateway to phthalazinones, isoindolinones, or amides.

This guide details the foundational synthesis of this compound, derived from early patent literature (Shionogi & Co., Ltd.), and analyzes the mechanistic selectivity that permits its scalable manufacture.

Chemical Profile & Retrosynthetic Analysis

Physicochemical Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1223434-15-8 |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 239.96 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 77–81 °C |

| Solubility | Soluble in EtOAc, DCM, DMSO; insoluble in water |

Retrosynthetic Logic

The synthesis of this compound presents a regioselectivity challenge. Direct cyanation of methyl 2,4-dibromobenzoate is problematic due to poor selectivity between the C2 and C4 positions. The established industrial route circumvents this by utilizing chemoselective halogen exchange .

-

Strategy: Introduce a highly reactive iodide at the C2 position (via diazonium chemistry) while retaining the stable bromide at C4.

-

Key Transformation: The Rosenmund-von Braun reaction (CuCN) is tuned to displace the C2-iodide at mild temperatures (60°C), leaving the C4-bromide intact for downstream functionalization.

Foundational Synthesis: The "Maeda" Protocol

The most authoritative and widely cited method for preparing this compound originates from patent literature regarding MMP-9 inhibitors and subsequent PARP inhibitor optimization (e.g., Maeda et al., US Patent 8,816,079).

Synthetic Workflow Diagram

Figure 1: Two-step regioselective synthesis of this compound via iodination and copper-mediated cyanation.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-bromo-2-iodobenzoate

Principle: Sandmeyer-type substitution replacing the amino group with iodine.

-

Diazotization: Charge a reactor with Methyl 2-amino-4-bromobenzoate (5.0 g, 21.7 mmol) and 20% aqueous sulfuric acid (120 mL). Cool the suspension to 0°C.

-

Add a solution of Sodium Nitrite (1.8 g, 26.1 mmol, 1.2 eq) in water dropwise, maintaining internal temperature < 5°C. Stir for 40–60 minutes to form the diazonium salt.

-

Iodination: Add a solution of Potassium Iodide (7.2 g, 43.4 mmol, 2.0 eq) in water dropwise at 0°C.

-

Reaction: Stir the mixture at 0–5°C for 2 hours. The diazonium species is displaced by iodide with evolution of nitrogen gas.

-

Workup:

Step 2: Synthesis of this compound

Principle: Kinetic control allows CuCN to displace the weaker C–I bond without affecting the stronger C–Br bond.

-

Setup: In a dry flask under nitrogen, dissolve Methyl 4-bromo-2-iodobenzoate (5.8 g, 17.0 mmol) in N-methylpyrrolidone (NMP) (60 mL).

-

Reagent Addition: Add Copper(I) Cyanide (CuCN) (1.82 g, 20.5 mmol, 1.2 eq).

-

Reaction: Heat the mixture to 60°C for 2 hours.

-

Critical Control Point: Do not exceed 80–100°C. Higher temperatures will promote the displacement of the 4-bromo group, leading to the dicyano byproduct.

-

-

Workup:

-

Purification: Recrystallization from EtOAc/Hexane or column chromatography.

Mechanistic Insight & Process Optimization

Why Iodination First?